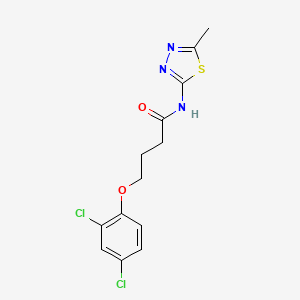

4-(2,4-dichlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

Beschreibung

Eigenschaften

IUPAC Name |

4-(2,4-dichlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N3O2S/c1-8-17-18-13(21-8)16-12(19)3-2-6-20-11-5-4-9(14)7-10(11)15/h4-5,7H,2-3,6H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGRJWHPSAKRRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364415 | |

| Record name | STK594594 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6552-52-9 | |

| Record name | STK594594 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and environmental safety.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The incorporation of the 2,4-dichlorophenoxy group enhances the efficacy of these compounds against various bacterial strains.

Case Studies and Findings

- Antibacterial Activity : A study highlighted the effectiveness of thiadiazole derivatives against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 25 μg/mL .

- Antifungal Properties : Compounds containing the thiadiazole moiety have shown promising antifungal activities against pathogens like Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal treatments .

Agricultural Applications

The compound's herbicidal properties are also noteworthy. Research has shown that similar compounds can effectively control weed growth without adversely affecting crop yields.

Field Studies

- Weed Control : In field trials, compounds with a similar structure have been tested for their ability to inhibit weed germination and growth. Results indicated a significant reduction in weed biomass while maintaining crop health .

Potential Therapeutic Roles

The unique structure of 4-(2,4-dichlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide suggests potential applications in drug development.

Therapeutic Insights

- Cytostatic Properties : Thiadiazole derivatives have been investigated for their cytostatic effects on cancer cell lines. Compounds similar to this one have shown promise in inhibiting tumor growth in vitro .

- Lead Compounds for Drug Development : The structural features of 1,3,4-thiadiazole derivatives make them attractive candidates for further pharmacological studies aimed at developing new antimicrobial and anticancer agents .

Summary Table of Applications

| Application Type | Description | Relevant Findings |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | MIC values as low as 25 μg/mL against S. aureus |

| Antifungal Properties | Effective against fungal pathogens | Comparable MIC values to standard antifungals |

| Agricultural Use | Herbicidal properties to control weeds | Significant reduction in weed biomass |

| Therapeutic Potential | Cytostatic effects on cancer cell lines | Inhibition of tumor growth in vitro |

Wirkmechanismus

The mechanism by which 4-(2,4-dichlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features

- 1,3,4-Thiadiazole Ring: Known for metabolic stability and bioactivity in agrochemicals and pharmaceuticals .

- 2,4-Dichlorophenoxy Group: Imparts lipophilicity and is associated with herbicidal activity (e.g., 2,4-DB, a structural analog with a butanoic acid chain) .

- Butanamide Linkage : Enhances solubility compared to carboxylic acid derivatives (e.g., 2,4-DB) while maintaining hydrogen-bonding capacity .

Structural Analogs and Derivatives

Table 1: Key Physical-Chemical Properties of Selected Thiadiazole Derivatives

*Estimated based on structural similarity.

Key Observations:

Lipophilicity :

- The target compound exhibits higher XLogP3 (~4.5) compared to 2,4-DB (~2.5), indicating enhanced membrane permeability due to the amide linkage and thiadiazole ring .

- Substitution with aromatic groups (e.g., phenyl in ) reduces lipophilicity slightly compared to chlorinated analogs.

Hydrogen-Bonding Capacity: The butanamide group in the target compound provides hydrogen-bond donors/acceptors (NH and C=O), unlike 2,4-DB’s carboxylic acid, which may improve target binding .

Steric Effects :

- The 5-methyl substituent on the thiadiazole ring (target compound) minimizes steric hindrance compared to bulkier groups like 4-chlorobenzyl .

Crystallography and Conformation:

- The dihedral angle between the thiadiazole and dichlorophenoxy groups in is 21.5°, suggesting moderate planarity. The target compound’s longer butanamide chain likely increases flexibility, affecting binding modes .

Biologische Aktivität

The compound 4-(2,4-dichlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide , also referred to as a thiadiazole derivative, has garnered attention in recent years due to its diverse biological activities. Thiadiazole derivatives are known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Thiadiazole moiety : A five-membered heterocyclic compound that is essential for the biological activity of the derivative.

- Dichlorophenoxy group : This substituent enhances the lipophilicity and biological activity of the compound.

The molecular formula is , indicating the presence of chlorine atoms which are often linked to increased biological efficacy.

Anticancer Activity

Research has shown that thiadiazole derivatives exhibit significant anticancer properties. For instance:

- In vitro studies have demonstrated that compounds containing thiadiazole rings can inhibit the proliferation of various cancer cell lines. One study reported that a related thiadiazole derivative had an IC50 value of 0.034 ± 0.008 mmol/L against A549 lung cancer cells and 0.084 ± 0.020 mmol/L against MCF-7 breast cancer cells .

The mechanism by which thiadiazole derivatives exert their anticancer effects is multifaceted:

- Induction of Apoptosis : Many thiadiazole compounds trigger programmed cell death in cancer cells.

- Inhibition of Cell Cycle Progression : Some derivatives interfere with cell cycle regulators, leading to cell cycle arrest.

- Aromatase Inhibition : Certain compounds have been shown to inhibit aromatase activity, which is crucial for estrogen synthesis in hormone-sensitive cancers .

Antimicrobial Activity

Thiadiazole derivatives also show promise as antimicrobial agents:

- A review highlighted that various thiadiazole compounds demonstrated efficacy against both Gram-positive and Gram-negative bacteria . The presence of the dichlorophenoxy group may enhance this activity by improving membrane permeability.

Anti-inflammatory Effects

Recent studies have indicated that some derivatives possess anti-inflammatory properties:

- Compounds were tested for their ability to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Inhibition assays showed that certain thiadiazole derivatives significantly reduced 5-LOX activity compared to standard drugs .

Table 1: Biological Activities of Thiadiazole Derivatives

Case Study 1: Anticancer Efficacy

In a study conducted on various thiadiazole derivatives, researchers synthesized a series of compounds and evaluated their anticancer activities against MCF-7 and A549 cell lines. The most active compound exhibited promising cytotoxicity, suggesting potential for further development into therapeutic agents.

Case Study 2: Antimicrobial Testing

A series of synthesized thiadiazole derivatives were tested against common bacterial strains. The results indicated that modifications to the thiadiazole ring could enhance antibacterial properties, paving the way for new antibiotic formulations.

Q & A

Q. Critical Conditions :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C (reflux) | Avoids side reactions |

| Solvent | DMF or THF (anhydrous) | Enhances nucleophilicity |

| Catalyst | POCl₃ (for activation) | Improves acylation efficiency |

Basic: What spectroscopic and crystallographic techniques are essential for confirming the structural identity of this compound?

Answer:

A multi-technique approach is required:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., thiadiazole protons at δ 8.1–8.3 ppm, dichlorophenoxy aromatic signals).

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and thiadiazole ring vibrations (~1550 cm⁻¹).

- X-ray Diffraction : Resolve crystal packing and bond angles (e.g., dihedral angle between thiadiazole and phenoxy groups) .

Q. Example DFT Results :

| Property | Calculated Value |

|---|---|

| HOMO-LUMO gap | 4.2 eV |

| Dipole moment | 3.8 Debye |

| Mulliken charges (S atom) | –0.32 |

Advanced: How can discrepancies between in vitro and in vivo biological activity data be systematically addressed?

Answer:

Contradictions often arise from pharmacokinetic factors. Mitigation strategies include:

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability.

- Metabolic Stability Assays : LC-MS/MS to identify metabolites (e.g., cytochrome P450-mediated oxidation).

- Docking Studies : Compare target binding affinity (e.g., enzyme inhibition IC₅₀) across models .

Q. Example Data Comparison :

| Model | IC₅₀ (µM) | Bioavailability (%) |

|---|---|---|

| In vitro (enzyme) | 0.15 | – |

| In vivo (rat) | 2.4 | 12 |

Advanced: What structural modifications to the thiadiazole ring maximize pharmacological efficacy while minimizing toxicity?

Answer:

- Electron-Withdrawing Groups : Introduce –CF₃ or –NO₂ at the 5-position to enhance electrophilicity and target binding.

- Heteroatom Substitution : Replace sulfur with selenium to modulate redox activity (e.g., lower cytotoxicity).

- Hybrid Scaffolds : Fuse with benzoxazole/benzimidazole rings to improve membrane permeability .

Q. Example SAR Table :

| Modification | Bioactivity (IC₅₀, µM) | Toxicity (LD₅₀, mg/kg) |

|---|---|---|

| 5-NO₂ | 0.18 | 120 |

| 5-CF₃ | 0.22 | 150 |

| Selenium analog | 0.30 | 200 |

Advanced: How can AI-driven tools like COMSOL Multiphysics optimize scaled-up synthesis processes?

Answer:

AI-integrated simulations enable:

- Reactor Design : Finite element analysis (FEA) to model heat/mass transfer in continuous-flow reactors.

- Process Control : Machine learning (e.g., random forests) to predict optimal parameters (temperature, residence time).

- Yield Prediction : Neural networks trained on historical data to forecast outcomes under varying conditions .

Q. Example Simulation Output :

| Parameter | Predicted Optimal Value |

|---|---|

| Temperature | 85°C |

| Flow rate | 2 mL/min |

| Yield | 89% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.